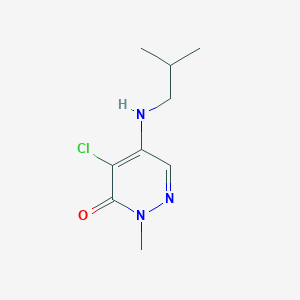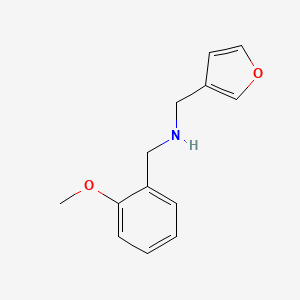
N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethylbenzamide, commonly known as DOC, is a synthetic psychedelic drug that belongs to the phenethylamine and amphetamine chemical classes. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and pharmacologist. DOC is a potent hallucinogen that produces long-lasting effects and has been used in scientific research to study the mechanisms of action of psychedelic drugs.
Mecanismo De Acción
The mechanism of action of DOC involves the activation of the serotonin 2A receptor, which is believed to be responsible for the hallucinogenic effects of psychedelic drugs. This activation leads to changes in the activity of various brain regions, including the prefrontal cortex, which is involved in higher cognitive functions such as decision making and social behavior.
Biochemical and Physiological Effects:
DOC produces a range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and respiration. It also produces alterations in perception, mood, and thought processes, leading to visual and auditory hallucinations, altered time perception, and changes in emotional states.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DOC in lab experiments is its potency and long-lasting effects, which allow for the study of the mechanisms of action of psychedelic drugs over extended periods of time. However, its potent hallucinogenic effects can also make it difficult to study the specific effects of the drug on the brain and behavior, as the subjective experiences of the participants can vary widely.
Direcciones Futuras
Future research on DOC could focus on its potential therapeutic applications in the treatment of various neurological disorders, as well as its effects on brain function and behavior. Further studies could also explore the potential of DOC and other psychedelic drugs as tools for enhancing creativity, improving mental health, and promoting spiritual experiences.
Métodos De Síntesis
The synthesis of DOC involves several steps, starting with the reaction of p-anisaldehyde with nitroethane to produce 2,5-dimethoxyphenethylamine. This compound is then reacted with chloroacetyl chloride to produce N-(2,5-dimethoxyphenethyl)-2-chloroacetamide, which is further reacted with 3,4-dimethylbenzoyl chloride to produce DOC.
Aplicaciones Científicas De Investigación
DOC has been used in scientific research to study the mechanisms of action of psychedelic drugs and their potential therapeutic applications. It has been found to activate the serotonin 2A receptor, which is believed to be responsible for the hallucinogenic effects of psychedelic drugs. DOC has also been shown to have anti-inflammatory and neuroprotective effects, which could have potential therapeutic applications in the treatment of various neurological disorders.
Propiedades
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-10-5-6-12(7-11(10)2)17(20)19-14-9-15(21-3)13(18)8-16(14)22-4/h5-9H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDMLEJONSGHJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5732293.png)
![5-ethyl-10,10-dimethyl-10,11-dihydro-8H-pyrano[4',3':4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B5732300.png)
![N'-[(4-chlorophenyl)acetyl]-2,4-dimethoxybenzohydrazide](/img/structure/B5732311.png)
![1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5732312.png)
![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5732319.png)




![methyl 4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5732347.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5732352.png)
![N-(3,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5732359.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3-fluorobenzamide](/img/structure/B5732362.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5732365.png)